molecular formula C31H32N6O7S2 B2478106 ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393815-21-9

ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2478106
CAS No.: 393815-21-9
M. Wt: 664.75
InChI Key: ZNUIPXRWHXMYDI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O7S2/c1-5-44-30(40)26-20-9-8-12-24(20)46-29(26)33-27(38)18(3)45-31-35-34-25(36(31)21-10-6-7-11-23(21)43-4)16-32-28(39)19-14-13-17(2)22(15-19)37(41)42/h6-7,10-11,13-15,18H,5,8-9,12,16H2,1-4H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUIPXRWHXMYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core cyclopenta[b]thiophene structure, followed by the introduction of the triazole ring and the attachment of the various substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and amide groups are primary targets for hydrolysis:

Reaction Type Conditions Products References
Ester Hydrolysis NaOH (aq.), refluxCarboxylic acid derivative (cyclo pentathiophene-3-carboxylic acid)
Amide Hydrolysis HCl (conc.), heatPropanamide cleavage → carboxylic acid + 1,2,4-triazole-3-amine intermediate
  • The ester group hydrolyzes under basic conditions to yield a carboxylate salt, while acidic hydrolysis produces the free carboxylic acid .

  • Amide bonds require harsh conditions (e.g., 6M HCl, 110°C) for cleavage due to their stability .

Reduction of Nitro Group

The 3-nitro substituent on the phenyl ring undergoes reduction:

Reaction Type Conditions Products References
Catalytic Hydrogenation H₂, Pd/C, ethanol, 25°C3-Amino-4-methylphenyl group
Chemical Reduction SnCl₂, HCl, refluxSame as above (with potential side reactions at ester/amide groups)
  • Reduction of the nitro group to an amine enhances electron density on the aromatic ring, enabling subsequent electrophilic substitution .

Oxidation of Thioether Linkage

The sulfanyl (-S-) group oxidizes to sulfoxide or sulfone:

Reaction Type Conditions Products References
Sulfoxide Formation mCPBA, CH₂Cl₂, 0°CTriazole-3-sulfoxide derivative
Sulfone Formation H₂O₂, AcOH, 70°CTriazole-3-sulfone derivative
  • Oxidation modifies the electronic environment of the triazole ring, potentially altering biological activity .

Electrophilic Aromatic Substitution

The 2-methoxyphenyl and reduced 3-aminophenyl groups direct substitution:

Reaction Type Conditions Products References
Nitration HNO₃, H₂SO₄, 50°CPara-nitro-2-methoxyphenyl derivative
Halogenation Cl₂, FeCl₃, 25°CChlorination at ortho/para positions (methoxy-directed)
  • The methoxy group activates the ring for ortho/para substitution, while the nitro group deactivates meta positions .

Functional Group Compatibility

Key stability considerations:

  • The ester group is stable under mild acidic/basic conditions but hydrolyzes at extremes .

  • The nitro group resists oxidation but is sensitive to reduction .

  • Thioether oxidation requires controlled conditions to avoid over-oxidation .

Scientific Research Applications

Ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate include other triazole-containing molecules and thiophene derivatives These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity

Biological Activity

The compound ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The structure includes multiple functional groups that may contribute to its pharmacological properties:

  • Triazole ring : Known for antifungal and antibacterial properties.
  • Cyclopenta[b]thiophene moiety : Associated with anticancer activity.
  • Methoxy and nitro substituents : Potentially enhance bioactivity through electronic effects.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Potential

The cyclopenta[b]thiophene structure is linked to anticancer activity. Compounds in this category have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as the MAPK/ERK pathway. In vitro studies on related compounds suggest that they can inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Effects

Triazole derivatives have also been studied for their anti-inflammatory properties. The presence of the methoxyphenyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, some triazole derivatives have been reported to inhibit urease and lipase activities, which could be beneficial in treating infections caused by urease-producing bacteria or managing obesity-related conditions .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of triazole derivatives and tested their antimicrobial activity against clinical isolates. The results indicated that modifications on the phenyl rings significantly influenced their effectiveness, with certain derivatives showing MIC values below 10 µg/mL against resistant strains .
  • Anticancer Activity Evaluation :
    • A study investigated the cytotoxic effects of a related cyclopenta[b]thiophene derivative on breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at nanomolar concentrations. Mechanistic studies suggested involvement of mitochondrial dysfunction leading to apoptosis .
  • Inflammation Model :
    • In an animal model of inflammation, administration of a triazole derivative resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators in treated animals .

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